(2S)-2-(bromomethyl)pyrrolidine-1-sulfonylfluoride
Description
(2S)-2-(Bromomethyl)pyrrolidine-1-sulfonylfluoride (Molecular Formula: C₅H₉BrFNO₂S) is a chiral organosulfur compound characterized by a pyrrolidine ring substituted with a bromomethyl group at the 2-position and a sulfonyl fluoride moiety at the 1-position. Its stereochemistry is defined by the (2S) configuration, which influences its reactivity and biological interactions. Key structural features include:
- SMILES: C1CC@HCBr
- InChIKey: YXLAMOTXBBHXBT-YFKPBYRVSA-N
The sulfonyl fluoride group (-SO₂F) is a potent electrophile, often used in chemical biology for covalent modification of proteins, while the bromomethyl group (-CH₂Br) serves as a versatile alkylating agent. This combination makes the compound valuable in synthetic chemistry and drug discovery.
Properties
Molecular Formula |
C5H9BrFNO2S |
|---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
(2S)-2-(bromomethyl)pyrrolidine-1-sulfonyl fluoride |
InChI |
InChI=1S/C5H9BrFNO2S/c6-4-5-2-1-3-8(5)11(7,9)10/h5H,1-4H2/t5-/m0/s1 |
InChI Key |
YXLAMOTXBBHXBT-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)F)CBr |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)F)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Piperidine-Based Analogues
Example : (3aS,7aS)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate ()
- Structural Differences : Replaces the pyrrolidine ring with a six-membered piperidine ring fused to a furan moiety.
- The benzyl carboxylate group introduces steric hindrance, limiting accessibility to the bromomethyl site compared to the unsubstituted pyrrolidine derivative .
- Applications : Primarily used in alkaloid synthesis, whereas the sulfonyl fluoride in the target compound expands utility to bioconjugation.
Pyrrolidine-2-carboxamide Derivatives
Example : (S)-1-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid derivatives ()
- Structural Differences : Replaces the sulfonyl fluoride and bromomethyl groups with a carboxamide and fluorobenzyl substituent.
- Reactivity : The carboxamide group enhances hydrogen-bonding capacity, making it suitable for receptor targeting. However, it lacks the electrophilic sulfonyl fluoride and alkylating bromomethyl group, limiting covalent binding applications .
- Applications: Focused on non-covalent interactions in medicinal chemistry (e.g., enzyme inhibition).
Bromomethyl-Substituted Aromatic Compounds
Example : 2-(Bromomethyl)-5-fluorobenzonitrile ()
- Structural Differences : Aromatic benzonitrile core with bromomethyl and fluorine substituents, lacking the heterocyclic pyrrolidine ring and sulfonyl fluoride.
- Reactivity: The electron-withdrawing cyano and fluorine groups enhance the leaving-group ability of the bromomethyl group, favoring SN2 reactions. However, the absence of a sulfonyl fluoride reduces versatility in sulfur-based conjugation .
- Applications : Used in cross-coupling reactions and agrochemical synthesis.
2-Oxo-pyrrolidine Derivatives
Example : (2S)-2-[4-(Bromomethyl)-2-oxo-1-pyrrolidinyl]butanamide ()
- Structural Differences : Incorporates a 2-oxo-pyrrolidine ring and a butanamide side chain. The bromomethyl group is retained but positioned at the 4-site.
- The sulfonyl fluoride’s absence limits covalent protein targeting .
- Applications : Explored in central nervous system (CNS) drug candidates due to pyrrolidone scaffolds.
Comparative Data Table
Key Research Findings
- Stereochemical Impact : The (2S) configuration in the target compound enhances enantioselective binding to biological targets compared to racemic analogues .
- Reactivity Trade-offs : Sulfonyl fluorides exhibit slower hydrolysis than sulfonyl chlorides, improving stability in aqueous environments, but require stronger nucleophiles for activation .
- Biological Compatibility : Bromomethyl groups in pyrrolidine systems show lower cytotoxicity than aromatic bromomethyl compounds, making them preferable for in vivo applications .
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